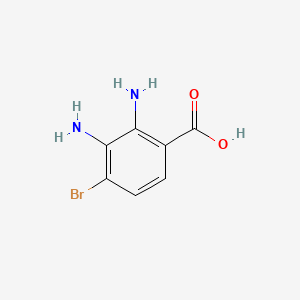
2,3-Diamino-4-bromobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diamino-4-bromobenzoic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by amino groups, and the hydrogen atom at position 4 is replaced by a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-4-bromobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2,3-diaminobenzoic acid. The reaction is carried out using bromine in an acidic medium, such as hydrochloric acid, to introduce the bromine atom at the 4-position of the benzoic acid ring.
Another approach involves the nitration of 4-bromobenzoic acid followed by reduction. The nitration introduces nitro groups at the 2 and 3 positions, which are then reduced to amino groups using a reducing agent like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
2,3-Diamino-4-bromobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2,3-Dinitro-4-bromobenzoic acid.
Reduction: 2,3-Diaminobenzoic acid.
Substitution: 2,3-Diamino-4-methoxybenzoic acid.
科学研究应用
2,3-Diamino-4-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 2,3-diamino-4-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,3-Diaminobenzoic acid: Lacks the bromine atom at the 4-position.
4-Bromobenzoic acid: Lacks the amino groups at the 2 and 3 positions.
2,3-Diamino-4-methoxybenzoic acid: Has a methoxy group instead of a bromine atom at the 4-position.
Uniqueness
2,3-Diamino-4-bromobenzoic acid is unique due to the presence of both amino groups and a bromine atom on the benzoic acid ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets, making it a valuable intermediate in drug discovery and development.
属性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC 名称 |
2,3-diamino-4-bromobenzoic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |
InChI 键 |
ZXSWWDOUWXCGBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)O)N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















